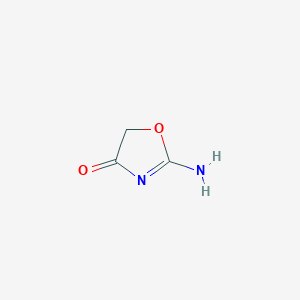

2-Amino-1,3-oxazol-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-oxazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c4-3-5-2(6)1-7-3/h1H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUPQEKUVSNRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331341 | |

| Record name | 2-Aminooxazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17816-85-2 | |

| Record name | 2-Aminooxazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 1,3 Oxazol 4 One and Its Derivatives

Direct Synthetic Routes to 2-Amino-1,3-oxazol-4-one

Direct synthetic routes to this compound are of considerable interest due to their efficiency and atom economy. One notable method involves the reaction of α-oxyketones with cyanamide (B42294) or its salts. For instance, reacting acetoin (B143602) with cyanamide can produce 4,5-dimethyl-2-amino-oxazole with yields of 60-80%. google.com This approach is a significant improvement over previous methods that reported lower yields. google.com Another direct approach involves the condensation of α-hydroxyketones with cyanamide derivatives in various media, offering a technically simpler pathway to these compounds. google.com

Precursor Design and Cyclization Strategies for the Oxazolone (B7731731) Ring System

The construction of the this compound ring system often relies on the careful design of precursors followed by cyclization reactions. These strategies provide a versatile platform for introducing a wide range of substituents onto the oxazolone core.

Cyclization Reactions Involving α-Amino Ketones and Isothiocyanates via Desulfurative Cyclization

A practical and efficient method for synthesizing 2-aminooxazole derivatives involves the reaction of α-amino ketones with isothiocyanates, followed by a desulfurative cyclization. organic-chemistry.orgresearchgate.net This process can be achieved in a sequential, one-pot manner, avoiding the isolation of potentially unstable thiourea (B124793) intermediates. researchgate.net The cyclization is often promoted by iodine, which acts as a mild and effective reagent for the C-O and C-N bond formations. researchgate.net An electrochemical approach has also been developed, offering a metal- and external-oxidant-free method for this transformation. organic-chemistry.orgresearchgate.netacs.org This electrochemical desulfurative cyclization provides diverse oxazol-2-amine derivatives in moderate to excellent yields. researchgate.netacs.org

Table 1: Examples of Desulfurative Cyclization for 2-Aminooxazole Synthesis

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| α-Amino ketones, Isothiocyanates | I2, mild conditions | 2-Amino substituted oxazoles | 43-98% | researchgate.net |

Reactions of α-Bromoketones with Urea (B33335)

The reaction of α-bromoketones with urea is a well-established method for the synthesis of 2-aminooxazoles. nih.govresearchgate.net This condensation reaction provides a straightforward route to the 2-aminooxazole core. acs.org The process has been optimized using various conditions, including microwave irradiation on a solid support like alumina, which offers a clean, efficient, and economical approach. nih.gov While this method is effective for producing N-unsubstituted 2-aminooxazoles, it has been noted that N-substituted ureas show poor reactivity, which is attributed to the lower nucleophilicity of the oxygen atom compared to the sulfur atom in thioureas. acs.org

Table 2: Synthesis of 2-Aminooxazoles from α-Bromoketones and Urea

| α-Bromoketone | Urea Derivative | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| α-Bromo-4′-methylacetophenone | Urea | Conventional heating or Microwave | 4-(p-Tolyl)-2-aminooxazole | 21% (reported in one study) | acs.org |

| Phenacyl bromides | Urea derivatives | Microwave, Alumina support | 2-Aminooxazoles | Not specified | nih.gov |

Condensation of α-Dicarbonyl Compounds with Thiourea for 2-Aminooxazole Derivatives

The condensation of α-dicarbonyl compounds with thiourea is a common strategy for synthesizing 2-aminothiazole (B372263) derivatives, which are structurally related to 2-aminooxazoles. chemicalbook.comignited.inresearchgate.net This Hantzsch-type synthesis involves the reaction of an α-halocarbonyl compound (often generated in situ from a ketone) with a thiourea. chemicalbook.comresearchgate.net While this method primarily yields thiazoles due to the higher nucleophilicity of sulfur, it provides a foundational understanding of the cyclization chemistry that can be adapted for oxazole (B20620) synthesis by using urea or its derivatives. For instance, the reaction of acetophenones with thiourea and iodine in refluxing ethanol (B145695) leads to 2-aminothiazole scaffolds. ignited.in

Intramolecular Cyclodehydration of N-Acyl-α-Amino Acids Leading to Oxazol-5(4H)-ones

The intramolecular cyclodehydration of N-acyl-α-amino acids is a widely used and versatile method for the synthesis of oxazol-5(4H)-ones, also known as azlactones. mdpi.comresearchgate.netbch.ro These compounds are key intermediates that can be further elaborated to a variety of derivatives. The cyclization is typically mediated by a dehydrating agent or a carboxylic group activator. researchgate.netsemanticscholar.org Common reagents include acetic anhydride, carbodiimides (like DCC and EDCI), and alkyl chloroformates in the presence of a base such as N-methylmorpholine. researchgate.netbch.rosemanticscholar.org For example, N-acyl-α-amino acids can be converted to the corresponding 2-aryl-4-substituted-oxazol-5(4H)-ones using ethyl chloroformate and N-methylmorpholine. bch.ro

Table 3: Reagents for Intramolecular Cyclodehydration of N-Acyl-α-Amino Acids

| Reagent | Conditions | Reference |

|---|---|---|

| Ethyl chloroformate, 4-methylmorpholine | Dichloromethane, room temperature | mdpi.com |

| Acetic anhydride | Reflux | bch.ro |

| N,N′-dicyclohexylcarbodiimide (DCC) | Not specified | researchgate.net |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Not specified | researchgate.net |

One-Pot Multicomponent Reactions for Oxazole Annulation

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like oxazole derivatives from simple starting materials in a single step. rsc.orgresearchgate.net These reactions are characterized by their high atom economy, step efficiency, and the ability to generate diverse libraries of compounds. rsc.org For instance, a one-pot synthesis of oxazol-5(4H)-ones has been developed using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in aqueous solvents. nih.gov This method involves the N-acylation of an amino acid with a carboxylic acid, followed by cyclodehydration, all facilitated by the same reagent. nih.gov Another example is the Vilsmeier reagent-mediated one-pot synthesis of oxazolones and Erlenmeyer azlactones directly from carboxylic acids. academie-sciences.fr MCRs have also been developed for the synthesis of related heterocyclic systems, such as 2-amino-3-cyano-1,4-dihydropyridines, showcasing the power of this approach in generating molecular diversity. researchgate.net

Catalytic Approaches in Oxazole Synthesis and Functionalization

Modern organic synthesis has seen a surge in the development of catalytic methods for the efficient construction of heterocyclic systems. For the this compound core, gold, palladium, and copper catalysts, as well as acid and base promoters, have enabled novel synthetic pathways.

Gold-Catalyzed Heterocyclization and Oxidative Annulation Pathways

Gold catalysis has emerged as a powerful tool for the synthesis of oxazole derivatives, particularly through the generation and subsequent trapping of α-oxo gold carbene intermediates.

A facile gold-catalyzed heterocyclization method provides access to 2-amino-1,3-oxazoles functionalized at both the nitrogen atom and the C5 position of the ring. organic-chemistry.org This reaction proceeds via the intermolecular trapping of an intermediate α-oxo gold carbene, generated from a terminal alkyne, with a cyanamide. organic-chemistry.orgspbu.ruacs.org This approach offers a direct route to a variety of substituted 2-aminooxazoles in moderate to good yields. organic-chemistry.orgspbu.ru

Another significant gold-catalyzed strategy is the oxidative annulation of ynamides. A gold(I)-catalyzed reaction involving ynamides, nitriles, and an N-oxide as an oxygen atom transfer reagent can produce 5-amino-1,3-oxazoles. organic-chemistry.orgacs.orgorganic-chemistry.orgnih.gov Notably, when cyanamides are used in place of nitriles in this system, difficult-to-prepare 2,5-diaminooxazoles can be synthesized. organic-chemistry.orgorganic-chemistry.org This process is scalable and accommodates a wide range of ynamides and nitriles. organic-chemistry.orgorganic-chemistry.org The use of specific bidentate ligands can temper the high electrophilicity of the α-oxo gold carbene intermediate, allowing for its efficient trapping and leading to the modular synthesis of 2,4-disubstituted oxazoles from terminal alkynes and carboxamides. acs.orgnih.gov

Table 1: Gold-Catalyzed Synthesis of 2-Aminooxazole Derivatives

| Starting Materials | Catalyst/Reagents | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| Terminal Alkyne, Cyanamide, N-Oxide | [Au] | 2-Amino-1,3-oxazoles | Moderate to Good | organic-chemistry.orgspbu.ru |

| Ynamide, Nitrile, 2,3-Dichloropyridine N-oxide | Au(I) | 5-Amino-1,3-oxazoles | Up to 88% | organic-chemistry.orgorganic-chemistry.org |

| Ynamide, Cyanamide, 2,3-Dichloropyridine N-oxide | Au(I) | 2,5-Diamino-1,3-oxazoles | Good | organic-chemistry.orgorganic-chemistry.org |

| Terminal Alkyne, Carboxamide | Au(I), Mor-DalPhos | 2,4-Disubstituted oxazoles | Good | acs.org |

Palladium-Catalyzed Cross-Coupling Reactions for Oxazole Derivatives (e.g., Negishi, Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for C-C bond formation and the functionalization of heterocyclic compounds. While specific examples for the direct cross-coupling of this compound are not extensively detailed, the reactivity of the parent oxazole ring in these reactions provides a framework for potential applications.

Negishi Coupling: The Negishi reaction, which couples organozinc compounds with organic halides, is a powerful tool for C-C bond formation. wikipedia.org For the oxazole core, functionalization at the 2-position can be achieved through a Negishi cross-coupling protocol following lithiation and transmetalation with a zinc salt. beilstein-journals.org This stoichiometric direct arylation has been shown to be highly efficient. beilstein-journals.org The reaction allows for the coupling of sp², and sp³ carbon atoms, making it versatile for introducing a variety of substituents. wikipedia.org For instance, an intramolecular Negishi coupling involving an oxazol-4-ylzinc reagent has been successfully employed in the total synthesis of the natural product hamigeran M. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents. organic-chemistry.org This reaction has been applied to the synthesis of various functionalized imidazole (B134444) derivatives under mild conditions. acs.org For oxazoles, the Suzuki-Miyaura coupling of oxazol-4-ylboronates with aryl halides has been shown to produce oxazole-containing biaryl compounds in moderate to good yields. researchgate.net The reaction conditions can be tuned to be compatible with a wide range of functional groups. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of organotin compounds with organic halides or pseudohalides. wikipedia.org This method is highly versatile, with few limitations on the coupling partners. organic-chemistry.org The C2-position of the oxazole ring can be functionalized using a Stille cross-coupling reaction with 2-stannyloxazoles, which are generated from the corresponding 2-lithio-oxazoles. beilstein-journals.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Oxazoles

| Coupling Reaction | Organometallic Reagent | Electrophile | Key Features | Reference |

|---|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Organic Halide (R'-X) | High functional group tolerance, couples sp, sp², and sp³ carbons. | wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Organic Halide (R'-X) | Stable and non-toxic reagents, mild reaction conditions. | organic-chemistry.org |

| Stille | Organostannane (R-SnR'₃) | Organic Halide (R'-X) | Versatile with few limitations on coupling partners. | wikipedia.orgorganic-chemistry.org |

Copper-Mediated Cyclizations

Copper catalysis offers an efficient and economical alternative for the synthesis of oxazole derivatives. A notable method involves the Cu(I)-catalyzed oxidative cyclization of enamines with N,N-dialkyl formamides to produce substituted 2-amino-1,3-oxazoles. nih.gov This reaction proceeds through an oxidative C-N bond formation, followed by an intramolecular C(sp²)-H bond functionalization and C-O cyclization in a single pot. nih.gov This protocol is advantageous due to the use of protecting-group-free nitrogen sources and readily available starting materials under mild conditions. nih.gov

Other copper-catalyzed approaches include the oxidative cyclization of enamides, which proceeds via vinylic C-H bond functionalization at room temperature to yield 2,5-disubstituted oxazoles. organic-chemistry.org Furthermore, copper-catalyzed tandem oxidative cyclizations have been developed for the synthesis of polysubstituted oxazoles from readily available starting materials, presenting an attractive alternative to other methods. organic-chemistry.orgresearchgate.net

Table 3: Copper-Mediated Synthesis of 2-Aminooxazole Derivatives

| Starting Materials | Catalyst/Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Enamines, N,N-Dialkyl Formamides | Cu(I) | Substituted 2-Amino-1,3-oxazoles | One-pot, protecting-group-free, mild conditions. | nih.gov |

| Enamides | Cu(II) | 2,5-Disubstituted oxazoles | Vinylic C-H functionalization at room temperature. | organic-chemistry.org |

| Benzylamines, 1,3-Dicarbonyls | Cu catalyst | Polysubstituted oxazoles | Tandem oxidative cyclization. | organic-chemistry.orgresearchgate.net |

Acid-Catalyzed (e.g., Triflic Acid) and Base-Promoted Reactions

Acid and base catalysis provide fundamental strategies for promoting the cyclization reactions necessary to form the oxazole ring. Trifluoromethanesulfonic acid (TfOH) has been shown to catalyze the coupling of α-diazoketones with amides or thioureas to afford 2,4-disubstituted oxazole and thiazole (B1198619) derivatives. organic-chemistry.orgorganic-chemistry.org This metal-free protocol is characterized by its simplicity, mild reaction conditions, and broad substrate scope with good to excellent yields. organic-chemistry.orgorganic-chemistry.org TfOH can also promote the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines, which are precursors to oxazoles. nih.gov

Base-promoted reactions are also prevalent in oxazole synthesis. For instance, a simple and efficient cesium carbonate (Cs₂CO₃)-mediated reaction of primary amides with 2,3-dibromopropene (B1205560) allows for the one-step synthesis of 2-aryl-5-alkyl-substituted oxazoles in good yields. organic-chemistry.org Additionally, base-induced transformations of 2-acyl-3-alkyl-2H-azirines can provide oxazoles through a deprotonation-initiated mechanism. organic-chemistry.org

Non-Traditional Synthetic Methods

In addition to classical catalytic approaches, non-traditional methods such as electrochemistry are gaining prominence for their sustainability and unique reactivity pathways.

Electrochemical Desulfurative Cyclization and Oxidative Cyclization

Electrosynthesis offers a green and efficient alternative for the construction of the 2-amino-oxazole scaffold. A practical and highly efficient electrochemical desulfurative cyclization of isothiocyanates and α-amino ketones provides a one-step synthesis of diverse oxazol-2-amine derivatives. acs.orgorganic-chemistry.orgresearchgate.netnih.gov This method is performed under metal- and external-oxidant-free electrolytic conditions, relying on the in situ generation of iodine to facilitate the intermolecular C-O and C-N bond formations. acs.orgorganic-chemistry.org The reaction proceeds in moderate to excellent yields and is compatible with a variety of substituents. organic-chemistry.org

Another electrochemical approach is the oxidative cyclization of ketones with acetonitrile, which serves as both a reactant and the solvent. organic-chemistry.org This method produces polysubstituted oxazoles efficiently at room temperature without the need for an external chemical oxidant. organic-chemistry.org

Table 4: Electrochemical Synthesis of 2-Aminooxazole Derivatives

| Starting Materials | Electrochemical Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Isothiocyanates, α-Amino Ketones | nBu₄NI (electrolyte), Et₃N (base), constant current | Oxazol-2-amine derivatives | Metal-free, external-oxidant-free, one-step. | acs.orgorganic-chemistry.orgresearchgate.netnih.gov |

| Ketones, Acetonitrile | Electrolytic cell | Polysubstituted oxazoles | External-oxidant-free, room temperature. | organic-chemistry.org |

Iodine-Mediated Cyclization and Dehydrogenation

Molecular iodine has emerged as a versatile and mild reagent for promoting the synthesis of oxazole rings. This approach is particularly valuable as it often proceeds under transition-metal-free conditions, enhancing its environmental and economic viability. researchgate.net One prominent strategy involves the annulation of α-amino ketones with isothiocyanates. researchgate.net This sequential process begins with the addition of the α-amino ketone to the isothiocyanate, which forms a thiourea intermediate. This intermediate is typically unstable and is not isolated. Subsequent treatment with iodine promotes a desulfurative cyclization, yielding the desired oxazol-2-amine derivative under mild conditions. researchgate.net This method is operationally simple and provides access to a variety of 2-amino substituted oxazoles. researchgate.net

Another iodine-mediated approach utilizes enaminones as precursors. A novel method for synthesizing trisubstituted oxazoles involves an iodine-mediated aerobic oxidative cyclization of enaminone derivatives. acs.org This transition-metal-free procedure is highly efficient, involving the removal of four hydrogen atoms under mild conditions to construct the oxazole core. acs.org While not directly forming an oxazol-4-one, the underlying principle of iodine-mediated C-O bond formation and aromatization is a key concept.

Furthermore, iodine can be used in tandem with an oxidant, like tert-butyl hydroperoxide (TBHP), in domino reactions to create functionalized oxazoles from readily available starting materials. organic-chemistry.org These reactions showcase iodine's role not just as a cyclization promoter but also as a catalyst in oxidative processes that are essential for forming the unsaturated oxazole ring. organic-chemistry.orgnih.gov

Table 1: Iodine-Mediated Synthesis of 2-Aminooxazole Derivatives

| Starting Materials | Reagents | Key Features | Product Type |

|---|---|---|---|

| α-Amino ketones, Isothiocyanates | I₂ | Transition-metal-free; Sequential addition and desulfurative cyclization; Mild conditions. researchgate.net | Oxazol-2-amines |

| Enaminones | I₂, Air (O₂) | Aerobic oxidative cyclization; Transition-metal-free; Removes 4 H-atoms. acs.org | 2,4,5-Trisubstituted oxazoles |

Transition-Metal-Free Intramolecular Cyclization

The development of transition-metal-free reactions is a significant goal in modern organic synthesis due to the reduced cost, toxicity, and environmental impact. researchgate.net Several strategies have been established for the intramolecular cyclization to form oxazole rings without the need for metal catalysts.

One such method involves the intramolecular oxidative cyclization of N-allylbenzamides. This catalyst-free approach yields 2,5-disubstituted oxazoles in good yields. sci-hub.se The reaction proceeds by heating the substrate, demonstrating that thermal conditions alone can be sufficient to induce the cyclization and oxidation cascade. Similarly, N-styrylbenzamides can be cyclized using a hypervalent iodine reagent, such as PhI(OTf)₂, which acts as an oxidant to facilitate the ring-closure and subsequent aromatization to form 2,5-diaryl oxazoles. sci-hub.se

The cyclization of N-propargylic amides represents another important transition-metal-free route. These substrates can be prepared from propargylic amines and commercially available fluorocarboxylic acid anhydrides. Their intramolecular cyclization provides oxazoles with fluorinated groups at the C2 position in good yields, showcasing a valuable method for introducing fluorine, a key element in many pharmaceutical compounds. organic-chemistry.org The iodine-mediated desulfurative cyclization of thiourea intermediates, as mentioned previously, is also a notable example of a transition-metal-free process. researchgate.net

Table 2: Examples of Transition-Metal-Free Intramolecular Cyclization for Oxazole Synthesis

| Precursor Type | Reagents/Conditions | Key Features |

|---|---|---|

| N-Allylbenzamides | Heat (catalyst-free) | Good yields for various substrates. sci-hub.se |

| N-Styrylbenzamides | PhI(OTf)₂ | Utilizes hypervalent iodine as an oxidant. sci-hub.se |

| N-Propargylic amides | Base or Acid | Provides access to C2-fluoroalkylated oxazoles. organic-chemistry.org |

Regioselective Synthesis Strategies and Stereochemical Control in Oxazolone Formation

Achieving high regioselectivity and stereocontrol is paramount in the synthesis of complex molecules like substituted 2-amino-1,3-oxazol-4-ones, which can possess multiple reactive sites and stereocenters.

Regioselective Synthesis Strategies

Regioselectivity in the formation of heterocyclic rings is often dictated by the choice of starting materials and cyclization reagents. For instance, in the synthesis of related 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives from a common thiosemicarbazide (B42300) intermediate, the choice of the cyclizing agent determines the resulting heterocycle. organic-chemistry.orgnih.gov Using EDC·HCl in DMSO favors the formation of the 2-amino-1,3,4-oxadiazole, whereas p-TsCl in a polar solvent promotes cyclization to the 2-amino-1,3,4-thiadiazole. organic-chemistry.org This principle of reagent-based control is directly applicable to oxazolone synthesis, where the careful selection of activating agents and reaction conditions can direct the cyclization pathway to the desired regioisomer.

In the synthesis of 1,2-oxazoles (isoxazoles), the condensation of β-enamino ketoesters with hydroxylamine (B1172632) can potentially lead to two different regioisomers. beilstein-journals.orgnih.gov The observed regioselectivity is explained by the reaction pathway, where the initial attack and subsequent cyclization and dehydration steps favor the formation of one isomer over the other. beilstein-journals.org These studies underscore the importance of understanding the reaction mechanism to predict and control the regiochemical outcome.

Stereochemical Control in Oxazolone Formation

When the oxazolone ring is formed from a chiral precursor or when a new stereocenter is generated during the reaction, controlling the stereochemistry is crucial. Chiral auxiliaries are a powerful tool for achieving this. wikipedia.org These are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. Oxazolidinones themselves are frequently used as chiral auxiliaries, particularly in aldol (B89426) reactions, where they can establish two new contiguous stereocenters with high diastereoselectivity. wikipedia.org The chiral auxiliary is typically derived from a readily available chiral source, like an amino acid, and can be removed later in the synthetic sequence. wikipedia.org

The stereochemical outcome of a cyclization can also be influenced by kinetic versus thermodynamic control. In the formation of 1,3-oxazolidines from a conformationally restricted amino alcohol, it was observed that while one diastereomer can be formed under kinetic conditions, the thermodynamically more stable product prevails over time. mdpi.com The stereochemical relationship (e.g., cis vs. trans) between substituents on the newly formed ring is often determined by minimizing steric interactions in the transition state. For example, in aldol reactions using oxazolidinone auxiliaries, a six-membered Zimmerman-Traxler transition state is invoked to explain the observed syn-stereoselectivity. wikipedia.org The absolute stereochemistry of the product is dictated by the chirality of the auxiliary, which blocks one face of the enolate from the incoming electrophile. wikipedia.org The assignment of the final product's stereochemistry often relies on spectroscopic methods like NMR, with conformationally restrained derivatives sometimes being synthesized to make the assignment unambiguous. researchgate.net

Chemical Reactivity and Transformation Chemistry of 2 Amino 1,3 Oxazol 4 One

Reactivity of the 2-Amino Group

The exocyclic amino group at the C2 position is a key functional handle, imparting nucleophilic character to the molecule and enabling a range of functionalization reactions.

Table 1: Basicity of Related Heterocycles

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Oxazole (B20620) | 0.8 | wikipedia.org |

| Imidazole (B134444) | 7 | wikipedia.org |

This table provides context for the basicity of the core oxazole structure.

The nitrogen of the 2-amino group can act as a nucleophile, readily participating in N-alkylation and N-acylation reactions. These reactions provide a straightforward method for introducing a wide variety of substituents at this position, further diversifying the chemical space of oxazolone (B7731731) derivatives.

N-Alkylation: The reaction with alkyl halides or other alkylating agents under basic conditions typically leads to the formation of N-alkylated products. pharmaguideline.comrsc.org The general procedure often involves an iridium complex as a catalyst when using alcohols as alkylating agents for amino-azoles. rsc.org For other heterocycles, propylene (B89431) carbonate has been used as a green alkylating agent. mdpi.com

N-Acylation: Acylation of the amino group is a common transformation, typically achieved using acyl chlorides or anhydrides in the presence of a base. thepharmajournal.commdpi.comresearchgate.net This reaction forms a stable amide bond and is fundamental in peptide chemistry and the synthesis of more complex molecules. mdpi.comresearchgate.net For example, N-acylation of α-amino acids is a key step in the synthesis of various 1,3-oxazol-5(4H)-ones. mdpi.comnih.gov

Table 2: Representative N-Functionalization Reactions

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alcohols, [Cp*IrCl2]2, Base | N-Alkyl-2-amino-1,3-oxazol-4-one | rsc.org |

| N-Alkylation | Alkyl Halides, Base | N-Alkyl-2-amino-1,3-oxazol-4-one | pharmaguideline.com |

| N-Acylation | Acyl Chlorides, Base | N-Acyl-2-amino-1,3-oxazol-4-one | thepharmajournal.comresearchgate.net |

| N-Acylation | Carboxylic Acids, DCC | N-Acyl-2-amino-1,3-oxazol-4-one | researchgate.net |

This table summarizes common methods for the N-alkylation and N-acylation of amino-heterocycles applicable to 2-amino-1,3-oxazol-4-one.

The primary amino group of this compound can undergo condensation reactions with the carbonyl group of aldehydes and ketones to form the corresponding Schiff bases (imines). libretexts.org This reaction is typically reversible and catalyzed by either acid or base. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond. libretexts.org Such reactions are fundamental in the synthesis of various heterocyclic systems. For example, the condensation of 2-aminophenol (B121084) with aldehydes is a key step in forming benzoxazoles. rsc.org Similarly, substituted imidazoles can be synthesized through the condensation of an aldehyde, a 1,2-diketone, and an amine source. rsc.org

N-Alkylation and N-Acylation Reactions

Reactivity of the 1,3-Oxazol-4-one Ring System

The oxazolone ring itself is an active participant in chemical transformations, being susceptible to both electrophilic and nucleophilic attacks.

Electrophilic aromatic substitution on the oxazole ring is generally challenging but can be achieved, particularly when the ring is activated by an electron-donating group. pharmaguideline.comsemanticscholar.org The preferred site of attack is the C5 position. wikipedia.orgthepharmajournal.com The 2-amino group in this compound is a strong electron-donating group, which is expected to activate the ring towards electrophilic attack, directing incoming electrophiles to the C5 position. However, under strongly acidic conditions required for some electrophilic substitutions, the competing protonation of the ring nitrogen can deactivate the system. pharmaguideline.com

The carbonyl group at C4 renders the oxazolone ring susceptible to nucleophilic attack. This can lead to the opening of the heterocyclic ring, a reaction that is characteristic of oxazolones. thepharmajournal.com The attack often occurs at the C5 or C2 positions, depending on the substrate and reaction conditions. For unsaturated oxazolones, the exocyclic double bond can act as a dienophile, making the ring a target for nucleophiles. semanticscholar.orgtandfonline.com The ring-opening of oxazolines, a related class of compounds, with various nucleophiles under acidic or basic conditions has been well-documented, often proceeding via an SN2 attack at the C5 position. nih.govbeilstein-journals.orgbeilstein-journals.org Similarly, 5-oxazolones can be opened by nucleophilic attack of primary amines to yield benzamide (B126) derivatives. researchgate.net The electron-donating properties of substituents on the ring can influence the rate of these ring-opening reactions. thepharmajournal.com

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions are powerful tools in synthetic organic chemistry for accessing novel cyclic frameworks. While specific examples for the this compound scaffold are not extensively documented, related heterocyclic systems demonstrate the potential for such transformations. For instance, the photochemical behavior of some 1,2,4-oxadiazole (B8745197) derivatives can lead to ring isomerization through a "ring contraction-ring expansion" pathway. This suggests that similar photochemically or thermally induced transformations could potentially be applied to this compound to access larger or smaller ring systems.

Ring expansion reactions of six-membered carbo- and heterocycles have been reviewed as a method for framing medium- to large-sized rings, including azepine derivatives. organic-chemistry.org These reactions often involve rearrangements like the Tiffeneau-Demjanov, Aza-Claisen, Schmidt, or Beckmann rearrangements. organic-chemistry.org For example, a transition-metal-free ring expansion of amino acid derivatives has been developed to provide access to densely functionalized azepines. arabjchem.org

Ring contraction reactions have also been observed in related systems. For instance, the mass spectral behavior of 2,3-dihydro-4H-1,3-oxazin-4-ones shows a novel ring contraction reaction through the loss of isocyanates. researchgate.net Ring contractions of five- and six-membered aliphatic thiaheterocycles have been utilized in the preparation of thiatetraoses. beilstein-journals.org These examples from related heterocyclic systems suggest the potential for developing ring expansion and contraction methodologies for this compound, which could lead to novel heterocyclic scaffolds.

Intramolecular Rearrangements (e.g., Smiles Rearrangement)

The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction. wikipedia.org In this type of rearrangement, an atom or group X on an aromatic ring is displaced by a nucleophilic group Y, which is part of a side chain attached to the ring. The arene typically requires activation by an electron-withdrawing group, often in the ortho position to the leaving group X. wikipedia.org

The Smiles rearrangement has been utilized in the synthesis of N-substituted 2-aminobenzoxazoles. researchgate.netnih.gov In one approach, benzoxazole-2-thiol is activated with chloroacetyl chloride, followed by reaction with various amines, to induce an intramolecular Smiles rearrangement and afford the desired N-substituted 2-aminobenzoxazoles in good to excellent yields. researchgate.netnih.gov The proposed mechanism involves the initial S-alkylation of the thiol, followed by a nucleophilic attack of the nitrogen atom at the benzoxazole (B165842) ring carbon, forming a spiro intermediate. Subsequent rearomatization and hydrolysis lead to the final product. nih.gov

A modification of this reaction, the Truce-Smiles rearrangement, occurs when the incoming nucleophile is sufficiently strong, negating the need for an activated arene. wikipedia.org This has been demonstrated in the conversion of an aryl sulfone to a sulfinic acid using n-butyllithium. wikipedia.org

These examples highlight the utility of the Smiles rearrangement in the structural modification of oxazole-containing compounds, suggesting its potential applicability to this compound derivatives for the synthesis of novel heterocyclic structures.

Functionalization at Ring Positions (C2, C4, C5)

The this compound ring system offers multiple sites for functionalization, allowing for the introduction of a wide variety of substituents and the synthesis of diverse derivatives. The reactivity of the C2, C4, and C5 positions can be selectively targeted to achieve desired structural modifications.

Derivatization and Substitution at the C-4 Position of the Oxazolone Ring

The C-4 position of the oxazolone ring is a key site for introducing structural diversity. sphinxsai.com For instance, 4-phosphorylated derivatives of 1,3-oxazole have been synthesized and studied. nuph.edu.ua The introduction of a hydroxymethyl group at the C-4 position can be achieved through hydroxymethylation, for example, using formaldehyde (B43269) in the presence of a catalyst. acs.org

Furthermore, the synthesis of 4-substituted oxazolo[4,5-c]quinolines has been achieved through a direct reaction at the C-4 position of oxazoles. researchgate.net This highlights the potential for constructing fused heterocyclic systems by targeting the C-4 position. The development of methods for the direct functionalization of the C-4 position of oxazoles, even in the presence of the more reactive C-2 position, has been a significant advancement. researchgate.net

The synthesis of 4-isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one has been reported starting from the N-acylation of L-valine, followed by intramolecular cyclodehydration. mdpi.com This demonstrates the incorporation of amino acid-derived substituents at the C-4 position.

| Starting Material | Reagent(s) | Product | Reference(s) |

| N-acyl-L-valine | Ethyl chloroformate, 4-methylmorpholine | 4-isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one | mdpi.com |

| Oxazole | Various reagents | 4-substituted oxazoles | nuph.edu.uaacs.orgresearchgate.net |

| 2-amino acetic acid (Glycine) | 4-methyl phenyl chloride | 2-(p-tolyl)-1,3-oxazol-5(4H)-one | uobaghdad.edu.iq |

Transformations at the C-5 Position through Carbanion Formation and Cross-Coupling Strategies

The C-5 position of the oxazole ring can be functionalized through various strategies, including carbanion chemistry and cross-coupling reactions. Deprotonation of a suitable precursor can generate a C-5 carbanion that is reactive towards a range of electrophiles. researchgate.net This approach allows for the introduction of diverse substituents at this position.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful methods for the site-selective elaboration of the C-5 position of oxazole derivatives. researchgate.net These reactions enable the formation of carbon-carbon bonds, leading to the synthesis of a wide array of substituted oxazoles. For instance, the direct arylation of oxazoles at the C-5 position has been achieved with high regioselectivity using palladium catalysis with task-specific phosphine (B1218219) ligands in polar solvents. organic-chemistry.org

Furthermore, the introduction of amino and sulfanyl (B85325) groups at the C-5 position has been reported. mdpi.comukrbiochemjournal.org For example, 5-amino-substituted 1,3-oxazoles can be prepared, and these can be further modified. mdpi.com The synthesis of 1,3-oxazol-4-yltriphenylphosphonium salts with various substituents at the C-2 and C-5 positions has also been described. ukrbiochemjournal.org

| Reaction Type | Precursor | Reagent(s) | Product | Reference(s) |

| Carbanion Chemistry | 2-(phenylsulfonyl)-1,3-oxazole | Base, Electrophile | C-5 substituted oxazole | researchgate.net |

| Cross-Coupling | Halogenated oxazole | Organometallic reagent, Pd catalyst | C-5 arylated/alkylated oxazole | organic-chemistry.orgresearchgate.net |

| Amination/Sulfanylation | Activated oxazole | Amine/Thiol | C-5 amino/sulfanyl oxazole | mdpi.comukrbiochemjournal.org |

Modifications and Substitutions at the C-2 Position

The C-2 position of the this compound ring is another key site for modification, allowing for the introduction of various substituents that can significantly influence the properties of the molecule. A variety of 2-substituted oxazole derivatives have been synthesized, showcasing the versatility of this position.

For instance, 2-amino substituted oxazoles have been synthesized from α-amino ketones and isothiocyanates via a sequential addition and iodine-mediated desulfurative cyclization. researchgate.net This method provides access to a range of 2-amino substituted oxazole derivatives under mild, transition-metal-free conditions. researchgate.net

Furthermore, the introduction of chiral 2-(aminoalkyl) substituents into 5-amino-1,3-oxazol-4-ylphosphonic acid derivatives has been reported. beilstein-journals.org This highlights the potential for incorporating stereocenters at the C-2 position, which is of great interest in medicinal chemistry. The synthesis of 2,5-disubstituted-1,3-oxazoles is also a well-established area of research, with numerous methods available for introducing a wide range of substituents at both the C-2 and C-5 positions. organic-chemistry.orgresearchgate.net

| Starting Material(s) | Key Reagent(s) | Product Type | Reference(s) |

| α-Amino ketones, Isothiocyanates | Iodine | 2-Amino substituted oxazoles | researchgate.net |

| Phthalimidoalkanoylamines | PCl₅, P(OEt)₃ | 5-Amino-2-(aminoalkyl)-1,3-oxazol-4-ylphosphonic acid derivatives | beilstein-journals.org |

| Various precursors | Various catalysts/reagents | 2,5-Disubstituted-1,3-oxazoles | organic-chemistry.orgresearchgate.net |

Formation of Metal Complexes and Their Coordination Chemistry

The nitrogen and oxygen atoms within the this compound ring system, as well as the exocyclic amino group, can act as coordination sites for metal ions, leading to the formation of a variety of metal complexes. The coordination chemistry of such ligands is an active area of research due to the potential applications of the resulting complexes in catalysis and medicinal chemistry. uobaghdad.edu.iqhilarispublisher.comisca.meconnectjournals.comajol.infoacs.orgresearchgate.net

A study on the coordination of a closely related ligand, 2-imino-3-(2-hydroxyphenyl)-1-oxazolodin-4-one, with cobalt(II) has been reported. hilarispublisher.com The resulting complexes were characterized by various spectroscopic and analytical techniques, which revealed a square planar geometry for the Co(II) complexes. hilarispublisher.com The ligand was found to coordinate to the metal ion through the deprotonated phenolic oxygen and the heterocyclic nitrogen. hilarispublisher.com

Transition metal (II) complexes of 2-amino-4-(p-ethoxy phenyl) oxazole have also been prepared. isca.me Infrared studies suggest that the ligand behaves in a bidentate fashion, coordinating through the nitrogen of the amino group and the oxygen of the oxazole ring. isca.me The magnetic and electronic spectral data indicated an octahedral geometry for these complexes. isca.me

The synthesis and characterization of Cr(III), Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes with a ligand derived from 1,3-oxazol-5(4H)-one have also been described. uobaghdad.edu.iq These studies provide valuable insights into the coordination behavior of oxazolone-based ligands and the structural diversity of their metal complexes.

| Ligand | Metal Ion(s) | Proposed Geometry | Reference(s) |

| 2-imino-3-(2-hydroxyphenyl)-1-oxazolodin-4-one | Co(II) | Square planar | hilarispublisher.com |

| 2-amino-4-(p-ethoxy phenyl) oxazole | Cu(II), Co(II), Ni(II) | Octahedral | isca.me |

| Ligand derived from 1,3-oxazol-5(4H)-one | Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Not specified | uobaghdad.edu.iq |

| Bis(amino-oxazoline) ligand | Sc, Y | Mononuclear | acs.org |

Mechanistic Investigations and Theoretical Studies

Computational Elucidation of Reaction Pathways for Oxazole (B20620) Formation

Theoretical studies, particularly those employing density functional theory (DFT), have been instrumental in mapping out the reaction mechanism for the formation of 2-aminooxazoles from prebiotically plausible precursors like cyanamide (B42294) and glycolaldehyde (B1209225). researchgate.netresearchgate.net These computational models provide a molecular-level understanding of the reaction, breaking it down into several key stages: carbinolamine formation, cyclization, proton transfer, and water elimination. researchgate.netresearchgate.net

The initial step in the formation of the oxazole ring is the reaction between glycolaldehyde and cyanamide to form a carbinolamine intermediate. researchgate.netresearchgate.net This adduct formation is a crucial stage that sets the groundwork for the subsequent intramolecular cyclization. researchgate.net Following its formation, the carbinolamine intermediate must undergo a conformational rotation around its C-C single bond. researchgate.net This rotation is necessary to bring the terminal hydroxyl group into close proximity with the nitrile group, a prerequisite for the nucleophilic addition that initiates ring closure. researchgate.net

The cyclization itself involves the hydroxyl group's oxygen atom attacking the carbon atom of the nitrile group. researchgate.net This nucleophilic addition leads to the formation of a five-membered heterocyclic intermediate, which possesses an imine functionality where the nitrile group was. researchgate.net The formation of this imine requires a proton transfer from the surrounding environment. researchgate.net

Proton transfer is a recurring and vital mechanistic step throughout the formation pathway. researchgate.netmasterorganicchemistry.com It can be facilitated by shuttle molecules like water or other catalysts present in the system. masterorganicchemistry.com After the initial cyclization, a tautomerization step occurs, involving proton transfer, to yield a more stable 4-hydroxy-2-amino-1,3-oxazoline intermediate. researchgate.net

The final stage is the dehydration or elimination of a water molecule from this intermediate to yield the aromatic 2-aminooxazole product. researchgate.netresearchgate.net One proposed mechanism for this dehydration, catalyzed by phosphate (B84403), involves three stages:

Proton abstraction: A strong base, such as the phosphate dianion (HPO₄²⁻), abstracts a proton from the 2-amino group of the 4-hydroxy-2-amino-1,3-oxazoline intermediate. researchgate.net

Hydroxyl group elimination: The resulting N-deprotonated intermediate then eliminates the hydroxyl group. researchgate.net

Tautomerization: A final tautomerization step yields the stable, aromatic 2-amino-1,3-oxazol-4-one ring system. researchgate.net

Computational studies have demonstrated that catalysis is essential for the efficient formation of 2-aminooxazole under plausible prebiotic conditions. researchgate.net While water molecules can act as catalysts, particularly for proton transfer steps, their role is often insufficient to significantly lower the activation energies for the key steps of carbinolamine formation, cyclization, and water elimination. researchgate.net

Mechanisms of Proton Transfer and Water Elimination

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for understanding the electronic properties and reactivity of molecules like this compound. nih.govpsu.edu Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egirjweb.com

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ekb.eg The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. ekb.eg A smaller energy gap generally suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The spatial distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attack. psu.edu For instance, in related N-acyl-aminoglucopyranoses, the LUMO is often concentrated around the amide carbon, indicating this site is most likely to participate in reactions with nucleophiles. psu.edu

Mulliken charge distribution analysis, another output of these calculations, provides the partial charge on each atom in the molecule. irjweb.com Atoms with more negative charges are more likely to donate electrons to the unoccupied orbitals of an interacting species. irjweb.com

| Compound Type | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 1-phenyl-N-(benzomethyl)-N-({1-[(2-benzo-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)methanamine | DFT/B3LYP | -1.28 | -5.39 | 4.11 | researchgate.net |

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | DFT/B3LYP/6-311G(d,p) | -5.53 | -0.83 | 4.70 | irjweb.com |

Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. nih.gov By locating the transition state structures—the highest energy points along a reaction coordinate—and calculating their energies, chemists can determine the activation energy or free energy barrier (ΔG‡) for a given reaction step. nih.govresearchgate.net

| Reaction Step | Catalyst | ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| Ring Closure (Cyclization) | Water | 26.5 | researchgate.net |

| Base-catalyzed hydrolysis of formamide (B127407) (for comparison) | Hydroxide with 6 explicit water molecules | 21.7 | nih.gov |

Note: The data represents values calculated for specific steps under defined conditions as reported in the literature.

Assessment of Solvent Effects and Molecular Dynamics Simulations on Reactivity

The chemical environment, particularly the solvent, plays a pivotal role in dictating the course and rate of chemical reactions. For a polar molecule like this compound, solvent effects are critical in understanding its reactivity. The choice of solvent can influence the stability of reactants, transition states, and products, thereby altering reaction pathways and yields. Molecular dynamics (MD) simulations provide a computational lens to observe these effects at an atomic level, offering insights into the dynamic interplay between the solute and solvent molecules.

In the synthesis of 2-oxazolines, another related structure, the solvent effect was systematically examined. researchgate.net It was found that polar protic solvents gave the best results for intramolecular cyclodemesylation, highlighting the role of the solvent in facilitating specific reaction mechanisms. researchgate.net This is often due to the ability of protic solvents to solvate ions and participate in hydrogen bonding, which can stabilize key intermediates.

Molecular dynamics simulations on complex biomolecular systems, such as the enzyme lysozyme, have shown that solvent influences both the structure and dynamics of molecules. nih.gov Water molecules around charged and polar side-chains exhibit different diffusion coefficients and structural arrangements compared to bulk water. nih.gov For this compound, MD simulations could reveal how water or other solvent molecules structure themselves around the amino and carbonyl groups, and how this solvation shell affects the molecule's flexibility and accessibility for a reaction. The simulations can quantify the impact of the solvent on the magnitude of atomic fluctuations, providing a dynamic measure of stability. nih.gov

The isosteric replacement of a sulfur atom with oxygen in similar bioactive scaffolds (thiazole to oxazole) has been shown to significantly increase hydrophilicity and water solubility. mdpi.com This fundamental change in physical properties, driven by the nature of the heteroatom, underscores the importance of the oxazole core's interaction with polar solvents like water. MD simulations can be employed to explore the underlying reasons for these differences, such as altered hydrogen bonding networks and solvation energies, which in turn affect the molecule's reactivity and biological interactions. mdpi.com

Interactive Data Table: Solvent Effects on the Dynamic Kinetic Resolution of an Oxazolone (B7731731) acs.org

This table illustrates how solvent choice impacts the conversion and enantiomeric ratio (er) in the dynamic kinetic resolution of an oxazolone, providing a model for how such effects might be studied for this compound.

Tautomerism and Conformational Analysis of this compound

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a fundamental property of this compound. This compound can exist in different tautomeric forms, primarily the amino and imino forms, and their relative stability is heavily influenced by the surrounding medium (gas phase vs. solvent) and substitution patterns.

Quantum chemical calculations using Density Functional Theory (DFT) and post-Hartree-Fock methods have been employed to study the tautomeric equilibria of 2-amino-4-oxo-oxazoline (an alternative name for this compound). researchgate.net In the gas phase, the amino tautomer is found to be more stable than the imino tautomer. researchgate.net The energy barrier for the proton transfer between these forms is significant, suggesting that the process is unlikely to occur spontaneously in the absence of a catalyst or solvent bridge. researchgate.net

The presence of water molecules dramatically alters the energetic landscape of tautomerization. researchgate.net Water can act as a proton shuttle, creating a bridge that significantly lowers the activation energy barrier for the amine-imine interconversion. researchgate.netresearchgate.net Studies have shown that the inclusion of even a single water molecule can considerably reduce the energy barriers for tautomerization reactions. researchgate.net The participation of two water molecules in the proton transfer further decreases the barrier. researchgate.net This catalytic effect indicates that in aqueous solutions, the rate of interconversion between the amino and imino tautomers of this compound would be substantially faster than in the gas phase or in non-polar solvents.

Conformational analysis, typically performed using computational methods, is crucial for understanding the three-dimensional structure and flexibility of the molecule. conicet.gov.ar For this compound, this involves determining the preferred orientations of the amino group and any ring puckering. Theoretical studies on related heterocycles have shown that the presence of intramolecular hydrogen bonds can lock the molecule into a specific conformation, affecting its reactivity. conicet.gov.ar The planarity of the oxazole ring and the rotational barrier of the exocyclic amino group are key conformational parameters that would influence the molecule's electronic properties and how it interacts with other molecules.

Interactive Data Table: Calculated Relative Energies of 2-Amino-4-oxo-oxazoline Tautomers researchgate.net

This table presents the relative enthalpies (ΔH) and Gibbs free energies (ΔG) for the amino and imino tautomers of this compound, demonstrating the greater stability of the amino form.

Predictive Modeling for Chemical Behavior and Reactivity Profiles

Predictive modeling, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, offers a powerful approach to forecast the chemical behavior and reactivity of molecules like this compound. These in silico methods leverage existing data to build models that can predict properties of new or untested compounds, thereby accelerating research and reducing experimental costs.

For a compound like this compound, predictive models could be developed to estimate a wide range of properties. These include physicochemical parameters such as solubility, lipophilicity (logP), and pKa, as well as reactivity descriptors like susceptibility to nucleophilic or electrophilic attack at different sites on the molecule. By analyzing the structural features, or "descriptors," of a set of related oxazole derivatives, a QSAR model can be trained to correlate these features with observed reactivity or biological activity.

In the context of drug discovery, Bayesian models have been successfully used to predict the biological activity of compounds against various targets, including pathogens like Mycobacterium tuberculosis. nih.gov Such models can learn from experimental screening data to identify chemical features that are consistent with both bioactivity and low cytotoxicity. For this compound and its derivatives, a similar approach could be used to build a reactivity profile, predicting, for instance, its potential to act as a specific enzyme inhibitor or its metabolic stability. These models can identify substructures or features, such as the oxazole core itself or specific functional groups, that are positively or negatively correlated with a desired outcome. nih.gov

Furthermore, predictive models are not limited to biological activity. Graph-based QSAR approaches have been applied to model thermodynamic properties of amines for industrial applications, such as CO2 capture. ifpenergiesnouvelles.fr This methodology could be adapted to predict the thermodynamic stability, reaction enthalpies, or kinetic barriers for reactions involving this compound. By representing the molecule as a graph, these models can capture complex structural information and relate it to macroscopic chemical behavior. The ultimate goal is to create a comprehensive reactivity profile that can guide the synthesis of new derivatives with tailored properties, whether for medicinal chemistry, materials science, or other applications. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Amino 1,3 Oxazol 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 2-amino-1,3-oxazol-4-one derivatives, offering insights into the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Proton Environments and Coupling Patterns

¹H NMR spectroscopy is instrumental in identifying the various proton environments and their connectivity in this compound derivatives. The chemical shifts (δ) of protons are influenced by their local electronic environment.

For instance, in the ¹H NMR spectra of N-acyl-α-amino acids, which are precursors to oxazolone (B7731731) rings, the proton of the NH group typically appears as a doublet at approximately δ 8.38–8.99 ppm due to its coupling with the adjacent H-4 proton. mdpi.com The H-4 proton itself can be observed as a doublet of doublets or a triplet, depending on its coupling partners. mdpi.com The absence of the NH proton signal in the spectra of the cyclized 1,3-oxazol-5(4H)-one products serves as strong evidence for successful ring formation. mdpi.com

In derivatives such as 4-(arylidene)-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-one, the olefinic proton (C=CH-) gives a characteristic singlet signal in the downfield region, typically between δ 8.82 and 8.90 ppm. sapub.org Aromatic protons in these derivatives resonate in the range of δ 6.21–8.10 ppm. sapub.org For compounds like ethyl {2-[(pyridine-3-ylcarbonyl)amino]-1,3-oxazol-4-yl}acetate, the amide N-H proton can be found at a very downfield shift of around δ 10.7 ppm. ijpsr.info

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives and Precursors

| Compound/Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| N-acyl-α-amino acid (precursor), NH | 8.38 | d | mdpi.com | |

| N-acyl-α-amino ketones (precursor), NH | 8.96 - 8.99 | d | mdpi.com | |

| 4-isopropyl-1,3-oxazol-5(4H)-one, H-4 | 4.32 | d | 4.7 | mdpi.com |

| 4-(4-Bromobenzylidene)-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-one, C=CH- | 8.90 | s | sapub.org | |

| Ethyl{2-[(pyridine-3-ylcarbonyl)amino]-1,3-oxazol-4-yl}acetate, Amide N-H | 10.7 | b | ijpsr.info | |

| {2-[(pyridine-3-ylcarbonyl)amino]-1,3-oxazol-4-yl}acetic acid, Acid-H | 12.8 | b | ijpsr.info |

d=doublet, s=singlet, b=broad

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a detailed map of the carbon framework in this compound derivatives. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of neighboring atoms and functional groups.

The carbonyl carbon (C=O) in the oxazolone ring is a key diagnostic signal, typically appearing in the downfield region of the spectrum. For example, in 4-isopropyl-1,3-oxazol-5(4H)-one, the C-5 carbonyl carbon resonates at δ 177.05 ppm. mdpi.com The C-2 carbon, attached to the amino group, is found at a more shielded position, around δ 160.44 ppm in the same molecule. mdpi.com The C-4 carbon's chemical shift is also highly informative; in the aforementioned compound, it appears at δ 71.02 ppm. mdpi.com

Upon arylidene substitution at the 4-position, the exocyclic double bond carbon (C=CH-) can be identified, and the signals for the aromatic carbons will also be present in the expected regions (typically δ 125-150 ppm). libretexts.org In derivatives like 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine, a related heterocyclic system, the two oxadiazole ring carbons are observed at approximately δ 169.0 and 164.7 ppm. d-nb.info

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for a Representative this compound Derivative

| Carbon Atom | Chemical Shift (ppm) | Reference |

| C-2 | 160.44 | mdpi.com |

| C-4 | 71.02 | mdpi.com |

| C-5 (C=O) | 177.05 | mdpi.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used to identify key functional groups and analyze the electronic properties of this compound derivatives.

Identification of Key Functional Groups (e.g., Carbonyl, Amine, Ring Vibrations)

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of functional groups. A strong absorption band corresponding to the C=O stretching vibration is a hallmark of the oxazolone ring, typically appearing at high wavenumbers. orgchemboulder.com For instance, in a saturated azlactone derivative, this band is observed at 1827 cm⁻¹. mdpi.com The C=N stretching vibration of the oxazole (B20620) ring is also a key diagnostic peak, found around 1649 cm⁻¹. mdpi.com

The amino group (NH₂) gives rise to characteristic stretching and bending vibrations. Primary amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹, representing asymmetric and symmetric stretching modes. orgchemboulder.comlibretexts.org An N-H bending vibration for primary amines is also observed around 1650-1580 cm⁻¹. orgchemboulder.com In N-acyl-α-amino acid precursors, the N-H stretching vibration is seen in the range of 3302–3424 cm⁻¹. mdpi.com

Interactive Data Table: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Derivatives and Related Compounds

| Functional Group/Vibration | Frequency Range (cm⁻¹) | Reference |

| C=O (oxazolone ring) | 1827 | mdpi.com |

| C=N (oxazole ring) | 1649 | mdpi.com |

| N-H stretch (primary amine) | 3400-3250 | orgchemboulder.comlibretexts.org |

| N-H bend (primary amine) | 1650-1580 | orgchemboulder.com |

| C-N stretch (aromatic amine) | 1335-1250 | orgchemboulder.com |

Analysis of Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the extent of conjugation. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, such as from a π bonding orbital to a π* antibonding orbital (π → π* transition). libretexts.org

For this compound derivatives, the presence of chromophores like the oxazole ring and any attached aromatic or unsaturated groups leads to characteristic absorption bands. For example, some 1,3-oxazol-5(4H)-one derivatives exhibit a K band absorption around 222.9 nm. mdpi.com The introduction of further conjugation, such as in 2,5-diaryl-4-isopropyl-1,3-oxazoles, can lead to additional absorption bands at longer wavelengths (e.g., 331.3–336.6 nm) due to the extended π-electron system. mdpi.com The position and intensity of these bands can be affected by the solvent and the nature of the substituents on the oxazolone core. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound derivatives and for gaining structural information through the analysis of their fragmentation patterns. bioline.org.br The mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

The fragmentation of oxazole derivatives is significantly influenced by the substituents on the ring. The strong electron-donating nature of the amino group in 2-aminooxazoles, for example, can direct the fragmentation pathways. clockss.org Common fragmentation processes include the cleavage of bonds adjacent to the carbonyl group and the loss of small neutral molecules like CO. clockss.org For instance, in the mass spectra of phenyl-substituted oxazoles, the formation of benzonitrile (B105546) ions (m/z 103) is a common fragmentation pathway. clockss.org The analysis of these fragmentation patterns can help to confirm the proposed structure of a synthesized derivative. For example, the mass spectrum of ethyl{2-[(pyridine-3-ylcarbonyl)amino]-1,3-oxazol-4-yl}acetate shows a peak corresponding to the molecular ion at an m/e of 291. ijpsr.info

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

X-ray diffraction (XRD) on single crystals is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in the crystal lattice. This method provides definitive proof of a compound's structure, including bond lengths, bond angles, and stereochemistry. For derivatives of the this compound core, obtaining suitable single crystals allows for the unequivocal confirmation of the heterocyclic ring's constitution and the spatial orientation of its substituents.

The process involves irradiating a single crystal with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a detailed model of the electron density within the crystal can be constructed, from which the atomic positions are determined.

The data obtained from XRD studies are typically deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), ensuring their accessibility to the scientific community.

Table 1: Representative Crystallographic Data for Oxazole and Related Heterocyclic Derivatives

| Compound Name | Formula | Crystal System | Space Group | Reference |

| 2-(4,5-dihydro-5-phenoxymethyl-1,3-oxazol-2-ylamino)-7-(2-hydroxy-3-phenoxypropyl)hexahydro-2H,6H-pyrimido[6,1-b] mdpi.comnih.govoxazin-6-one | C₂₆H₃₂N₄O₆ | Monoclinic | P2₁/c | mdpi.com |

| 6-Ethoxy-3-phenyl-5a,9a-dihydro-3H-chromen[4,3-c] mdpi.comfarmaciajournal.comoxazole-3a(4H)-carbonitrile | C₁₉H₁₅N₂O₃ | Monoclinic | C2/c | acs.org |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | C₁₇H₁₀BrN₅S | Triclinic | P-1 | nih.gov |

| 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | C₆H₈N₂OS | Monoclinic | P2₁/n | farmaciajournal.com |

This table presents data for related heterocyclic structures to illustrate the type of information obtained from X-ray diffraction studies.

Elemental Analysis (C.H.N.S.) for Empirical Formula Verification

Elemental analysis is a cornerstone technique in chemical characterization, providing the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This information is used to determine the empirical formula of a compound, which is the simplest whole-number ratio of atoms present. For newly synthesized this compound derivatives, comparing the experimentally determined percentages with the calculated values for the proposed molecular formula serves as a fundamental check of purity and composition.

The analysis is typically performed using a dedicated elemental analyzer, which involves the complete combustion of a small, precisely weighed amount of the substance in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by various detection methods.

Research on substituted 2-amino oxazoles demonstrates the routine application of this method. For example, in the synthesis of novel 2-amino oxazole derivatives, the calculated elemental compositions were compared against the found values, with results typically required to be within ±0.4% of the theoretical values to be considered acceptable proof of structure. nih.gov This level of accuracy confirms that the synthesized compound has the expected atomic composition and is free from significant impurities that would alter the percentage ratios. farmaciajournal.comacs.org

Table 2: Elemental Analysis Data for Representative 2-Amino-Oxazole Derivatives

| Compound Name | Molecular Formula | Analysis | %C | %H | %N | Reference |

| 4-(4-Nitrophenyl)oxazol-2-amine | C₉H₇N₃O₃ | Calculated | 52.66 | 3.44 | 20.48 | farmaciajournal.com |

| Found | 52.35 | 3.26 | 20.21 | farmaciajournal.com | ||

| 4-(Furan-2-yl)oxazol-2-amine | C₇H₆N₂O₂ | Calculated | 56.00 | 4.03 | 18.66 | farmaciajournal.com |

| Found | 55.89 | 3.86 | 18.41 | farmaciajournal.com | ||

| 2-[4-({(2-Amino-2-oxoethyl)[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amino}methyl)-2,6-dimethylphenoxy]-2-methylpropanoic Acid | C₂₆H₃₁N₃O₅ | Calculated | 65.40 | 6.88 | 8.54 | nih.gov |

| Found | Not specified, but within ±0.4% | Not specified | Not specified | nih.gov | ||

| 4-Benzylidene-2-(4-fluorophenyl)oxazole-5(4H)-one | C₁₆H₁₀FNO₂ | Calculated | Not specified | Not specified | Not specified | |

| Found | Not specified | Not specified | Not specified |

This table presents data for related 2-amino-oxazole structures to illustrate the application of elemental analysis. Note that not all sources provide complete found values.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used in pharmaceutical development and quality control to assess the purity of synthesized compounds. For this compound derivatives, HPLC is the method of choice to confirm the presence of a single major component and to detect any impurities, such as starting materials, by-products, or degradation products. torontech.com

In a typical reversed-phase HPLC (RP-HPLC) setup, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-modified silica). A polar mobile phase is then pumped through the column. torontech.com Components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. Less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds elute earlier. A detector, commonly a UV-Vis spectrophotometer, records the elution of each component, generating a chromatogram. The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks. mdpi.comfarmaciajournal.com

Studies on the synthesis of new 1,3-oxazole derivatives frequently report the use of RP-HPLC to verify compound purity. mdpi.commdpi.comfarmaciajournal.com For instance, the purity of novel N-acyl-α-amino ketones and 1,3-oxazole derivatives was confirmed by RP-HPLC, with specific retention times (tR) reported under defined chromatographic conditions (e.g., mobile phase composition, flow rate, and detection wavelength). mdpi.comfarmaciajournal.com In some cases, chiral HPLC is also employed to determine the enantiomeric purity of chiral derivatives. beilstein-journals.org

Table 3: HPLC Purity Assessment Data for Representative 1,3-Oxazole Derivatives

| Compound Name | Purity (%) | Retention Time (t_R) | HPLC Conditions | Reference |

| 2-Aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione derivative | 91.85 | 3.47 min | RP-HPLC; Methanol-water (60:40, v/v); 1 mL/min; 250 nm | mdpi.com |

| 4-Benzyl-2-(4-(4-chlorophenylsulfonyl)phenyl)-5-phenyloxazole | 95.13 | 4.68 min | RP-HPLC; Methanol-water (70:30, v/v); 1 mL/min; 335 nm | farmaciajournal.com |

| 4-Benzyl-2-(4-(4-chlorophenylsulfonyl)phenyl)-5-(p-tolyl)oxazole | 97.57 | 4.85 min | RP-HPLC; Methanol-water (70:30, v/v); 1 mL/min; 335 nm | farmaciajournal.com |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | >95% | Not specified | RP-HPLC; LiChrosorb RP-18 column; Methanol-water eluent | mdpi.com |

This table provides examples of HPLC data for related oxazole compounds, demonstrating its use in purity determination.

Future Research Directions and Unexplored Avenues in 2 Amino 1,3 Oxazol 4 One Chemistry

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

A primary focus for future synthetic work on 2-amino-1,3-oxazol-4-ones will be the development of greener and more efficient methodologies. The principles of green chemistry, particularly atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, will be central to this effort. scispace.comrsc.org

Future research should target:

One-Pot Syntheses: Designing multi-step reactions in a single vessel can significantly improve efficiency by reducing waste and avoiding the purification of intermediates. rsc.orgnih.gov

Catalytic Approaches: The exploration of novel catalysts, including metal-based, organocatalysts, and biocatalysts, could lead to milder reaction conditions and improved selectivity, moving away from stoichiometric reagents. rsc.org

Alternative Energy Sources: Techniques such as microwave irradiation and ultrasound-assisted synthesis have already proven effective for other heterocyclic systems, offering benefits like accelerated reaction rates, higher yields, and reduced energy consumption. nih.govmdpi.com Applying these to 2-amino-1,3-oxazol-4-one synthesis is a logical next step.

Benign Solvents: A shift towards environmentally friendly solvents, such as water or ionic liquids, will be crucial for developing sustainable synthetic protocols. nih.gov

High Atom Economy Reactions: Investigating reactions that are inherently atom-economical, such as cycloadditions and rearrangement reactions, for the construction of the oxazolone (B7731731) ring or its subsequent modification is a key avenue. scispace.comrsc.org

Exploration of Underutilized Reactivity Profiles and Novel Transformation Chemistry

The inherent reactivity of the this compound core is ripe for exploration. Beyond its established transformations, new reactivity patterns could establish this scaffold as a versatile synthetic intermediate.

Key areas for investigation include:

Cycloaddition Reactions: The potential of the oxazolone ring to participate in cycloaddition reactions, such as the Diels-Alder reaction, is a significant unexplored area. Analogous 2-aminooxazoles have been shown to act as effective dienophiles, suggesting that the this compound could be used to construct complex polycyclic systems. researchgate.net

Ring Transformations: The scaffold could serve as a precursor to other important heterocyclic systems. Research into ring-opening and ring-rearrangement reactions could yield novel molecular frameworks. For instance, sequential cycloaddition and rearrangement strategies have been used to convert substituted 1,3,4-oxadiazoles into furans and subsequently into complex indolines. acs.org

Selective Functionalization: Developing methods for the selective functionalization at the C-5 position, the exocyclic amino group, and the endocyclic nitrogen would greatly expand the accessible chemical space. This would allow for the late-stage diversification of the core structure.

Ambident Nucleophilicity: A detailed study of the nucleophilic character of the ring nitrogens and the exocyclic amino group is needed to control and exploit its reactivity in alkylation and acylation reactions.

Advanced Computational Studies for Rational Design of New Reactions and Derivatives

Computational chemistry offers powerful tools for accelerating research by providing deep mechanistic insights and predictive power. nih.gov Applying these methods to this compound chemistry can guide experimental work and lead to the rational design of new molecules and reactions.

Future computational efforts should focus on:

Reactivity and Mechanistic Studies: Using methods like Density Functional Theory (DFT) to model reaction pathways can help elucidate mechanisms, predict regioselectivity, and identify the most plausible reaction products. This can save significant experimental effort in optimizing reaction conditions.

Designing Novel Derivatives: Computational screening can be employed to predict the physicochemical and biological properties of virtual libraries of this compound derivatives. bohrium.com

Molecular Docking: For medicinal chemistry applications, molecular docking studies can predict the binding modes of novel derivatives with biological targets, such as enzymes or receptors. nih.govbohrium.comnih.gov This allows for the rational design of compounds with potentially enhanced activity.

Understanding Spectroscopic Data: Computational modeling can aid in the interpretation of complex NMR and IR spectra, providing greater confidence in structural assignments of newly synthesized compounds. mdpi.com

Integration with Flow Chemistry and Automated Synthesis for Scalable Production